molecular formula C7H4ClN3O2 B11763402 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11763402
M. Wt: 197.58 g/mol
InChI Key: NMENQCOSBXCQNE-UHFFFAOYSA-N
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Description

7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by a fused ring system containing both pyridine and pyrimidine moieties, with a chlorine atom at the 7th position and keto groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione exhibits promising anticancer properties. A study demonstrated its efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .

2. Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacteria and fungi. The compound disrupts microbial cell membranes and interferes with essential metabolic processes, making it a candidate for developing new antimicrobial agents .

3. Neurological Research
The compound has also been investigated for its potential neuroprotective effects. Research suggests that it may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation within neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Material Science Applications

1. Organic Electronics
In material science, this compound is being explored for use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic systems (OPVs). The compound's ability to facilitate charge transport enhances device efficiency and stability .

2. Photovoltaic Cells
Research indicates that incorporating this compound into photovoltaic cells can improve light absorption and conversion efficiency. Its structural properties allow for better alignment with other organic materials used in solar cells, leading to enhanced performance metrics in energy conversion processes .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer effects of this compound was conducted using MCF-7 breast cancer cells. The study revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity

In a comparative study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Biological Activity

7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound features a unique bicyclic structure consisting of a pyridine and pyrimidine ring, with a chlorine atom at the 7-position of the pyridine ring. This structural complexity contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C7_7H4_4ClN3_3O2_2
  • Molecular Weight : 197.58 g/mol
  • CAS Number : 2454396-16-6

Biological Activity Overview

The biological activity of this compound has been extensively studied, particularly its interactions with enzymes and proteins involved in various cellular processes. Notably, it has shown potential as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell proliferation.

Inhibitory Activity Against eEF-2K

Research indicates that this compound exhibits significant inhibitory activity against eEF-2K. A study found that related compounds had IC50_{50} values ranging from 420 nM to 930 nM for inhibiting eEF-2K activity in breast cancer cells (MDA-MB-231). This suggests that structural modifications can enhance or reduce the inhibitory potency of these compounds against eEF-2K .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that specific substitutions on the pyrido[4,3-d]pyrimidine scaffold can significantly impact biological activity. For instance:

  • The presence of an ethyl group at R1 and a CONH2_2 group at R2 were found to be optimal for activity.
  • The chlorine atom at the 7-position is critical for maintaining the inhibitory properties against eEF-2K .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies demonstrated that this compound effectively reduced cell proliferation in various cancer cell lines by inhibiting eEF-2K activity.
    • It was observed that treatment with this compound leads to reduced phosphorylation of eEF-2, thereby inhibiting protein synthesis and promoting apoptosis in cancer cells .
  • Comparison with Related Compounds :
    • A comparative analysis with other pyrido[4,3-d]pyrimidine derivatives revealed distinct differences in their biological profiles. For example, while some derivatives showed high affinity for dihydrofolate reductase (DHFR), this compound primarily targeted eEF-2K .

Summary Table of Biological Activities

Compound NameTarget Enzyme/ProteinIC50 ValueBiological Activity
This compoundeEF-2K420 nM to 930 nMInhibits protein synthesis
Pyrido[2,3-d]pyrimidine derivativesDHFRVariesAnticancer properties
Other analogsVarious kinasesVariesDiverse pharmacological effects

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

7-chloro-1H-pyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4-3(2-9-5)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13)

InChI Key

NMENQCOSBXCQNE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=O)NC(=O)N2

Origin of Product

United States

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